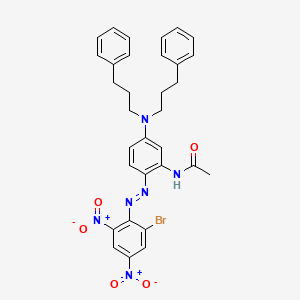

N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide

CAS No.: 93805-16-4

Cat. No.: VC17035159

Molecular Formula: C32H31BrN6O5

Molecular Weight: 659.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93805-16-4 |

|---|---|

| Molecular Formula | C32H31BrN6O5 |

| Molecular Weight | 659.5 g/mol |

| IUPAC Name | N-[5-[bis(3-phenylpropyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]phenyl]acetamide |

| Standard InChI | InChI=1S/C32H31BrN6O5/c1-23(40)34-30-21-26(16-17-29(30)35-36-32-28(33)20-27(38(41)42)22-31(32)39(43)44)37(18-8-14-24-10-4-2-5-11-24)19-9-15-25-12-6-3-7-13-25/h2-7,10-13,16-17,20-22H,8-9,14-15,18-19H2,1H3,(H,34,40) |

| Standard InChI Key | HOJCJDQEQDBSJL-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=C(C=CC(=C1)N(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3)N=NC4=C(C=C(C=C4Br)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[5-[bis(3-phenylpropyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]phenyl]acetamide, reflects its intricate architecture. Key structural components include:

-

Azo linkage (-N=N-): Connects the central phenylacetamide core to the bromo-dinitrophenyl group, a feature common in dyes and photoresponsive materials .

-

Bromo-dinitrophenyl group: Introduces electron-withdrawing characteristics, potentially enhancing stability and reactivity in electrophilic substitutions.

-

Bis(3-phenylpropyl)amino group: A bulky substituent that may influence solubility, steric interactions, and binding affinities in supramolecular systems.

The canonical SMILES string, CC(=O)NC1=C(C=CC(=C1)N(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3)N=NC4=C(C=C(C=C4Br)[N+](=O)[O-])[N+](=O)[O-], provides a machine-readable representation of its connectivity.

Physicochemical Properties

Table 1 summarizes critical physicochemical data:

| Property | Value |

|---|---|

| CAS Registry Number | 93805-16-4 |

| Molecular Formula | |

| Molecular Weight | 659.5 g/mol |

| XLogP3 | 8.2 (estimated) |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 8 |

The high XLogP3 value indicates significant hydrophobicity, likely due to the phenylpropyl and bromo-dinitrophenyl groups. This property suggests limited aqueous solubility, necessitating organic solvents for handling.

Synthesis and Manufacturing

Purification and Characterization

Purification likely involves column chromatography or recrystallization from polar aprotic solvents. Characterization methods would encompass:

-

Nuclear Magnetic Resonance (NMR): and NMR to confirm substituent positions.

-

Mass Spectrometry: High-resolution MS to verify molecular weight and fragmentation patterns.

-

UV-Vis Spectroscopy: Analysis of the azo chromophore’s absorption maxima, typically between 400–600 nm .

| Compound | Molecular Weight | (nm) | Application |

|---|---|---|---|

| Target Compound | 659.5 | Not reported | Hypothetical disperse dye |

| Disperse Blue 291G (C.I. 373) | 693.5 | 580–620 | Polyester dyeing |

Pharmaceutical Intermediates

The acetamide moiety and aromatic systems suggest potential as a building block for drug discovery. Bromo and nitro groups could serve as handles for further functionalization via:

-

Buchwald–Hartwig amination: Substitution of bromine with amine groups.

-

Nitro reduction: Conversion to amino groups for coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume